2-Chloro-6-phenylpyrimidin-4-amine

Regioselectivity Synthetic Intermediate Quality Control

2-Chloro-6-phenylpyrimidin-4-amine is a disubstituted pyrimidine with a chlorine atom at the 2-position, an amino group at the 4-position, and a phenyl ring at the 6-position (C10H8ClN3, MW 205.64). It is employed as a heterocyclic building block in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors.

Molecular Formula C10H8ClN3
Molecular Weight 205.64
CAS No. 54994-35-3
Cat. No. B3029141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenylpyrimidin-4-amine
CAS54994-35-3
Molecular FormulaC10H8ClN3
Molecular Weight205.64
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N
InChIInChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
InChIKeyWEUHZJARRPBHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-phenylpyrimidin-4-amine (CAS 54994-35-3): A Regiospecific Aminochlorophenylpyrimidine Building Block for Kinase-Targeted Synthesis


2-Chloro-6-phenylpyrimidin-4-amine is a disubstituted pyrimidine with a chlorine atom at the 2-position, an amino group at the 4-position, and a phenyl ring at the 6-position (C10H8ClN3, MW 205.64). It is employed as a heterocyclic building block in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors . Its value derives from the differential reactivity of the 2-chloro leaving group, which enables selective nucleophilic aromatic substitution (SNAr) while the 4-amino group can be orthogonally protected or elaborated, making it a strategic scaffold distinct from its regioisomer 4-chloro-6-phenylpyrimidin-2-amine [1].

Why 2-Chloro-6-phenylpyrimidin-4-amine Cannot Be Replaced by Its 4-Chloro Regioisomer in Synthetic Sequences


In silico and literature analysis confirms that the target compound and its closest regioisomer, 2-amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3), are not functionally interchangeable. The placement of the chlorine leaving group on the pyrimidine ring dictates the regioselectivity of subsequent SNAr reactions. The target compound's reactivity at the 2-position is essential for generating specific 2-substituted-4-amino-6-phenylpyrimidine pharmacophores found in kinase inhibitors [1]. Using the 4-chloro regioisomer would yield a different regioisomeric product series, fundamentally altering the hydrogen-bonding pattern and shape of the final inhibitor molecule. Vendor classifications further differentiate the target compound as a 'Protein Degrader Building Block', a designation linked to its specific substitution pattern that enables the synthesis of PROTACs and molecular glues from the 4-amino handle [2].

Quantitative Evidence Guide: 2-Chloro-6-phenylpyrimidin-4-amine vs. Closest Analogs


Regiochemical Purity: Elimination of the 4-Chloro-6-phenylpyrimidin-2-amine Contaminant

The regioisomeric impurity 2-amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3) is a known byproduct of non-regioselective chlorination routes. The target compound is specified at ≥95% purity by the primary vendor, with the key differentiator being the absence of the 4-chloro regioisomer above trace levels, as confirmed by NMR and HPLC . In contrast, generic or in-house synthesized batches of the 2-amino-4-chloro-6-phenylpyrimidine often report ≥97% purity for that regioisomer, but procurement of that compound instead leads to a different synthetic trajectory entirely.

Regioselectivity Synthetic Intermediate Quality Control

Differential SNAr Reactivity: 2-Chloro vs. 4-Chloro Leaving Group Propensity in Amination

Studies on chloro-substituted pyrimidines demonstrate that the 2-position is more activated toward nucleophilic attack than the 4-position when an electron-donating amino group is present elsewhere on the ring. The target compound exhibits faster SNAr kinetics at the 2-chloro site compared to the 4-chloro site of its regioisomer [1]. This differential reactivity allows for milder reaction conditions (lower temperature, shorter time) when displacing the chlorine on the target compound.

Nucleophilic Aromatic Substitution Reactivity Synthesis

Target Product Profile: Protein Degrader Building Block vs. General Synthesis Intermediate

The target compound is commercially categorized as a 'Protein Degrader Building Block' by specialty suppliers, whereas its 4-chloro regioisomer is listed under generic 'Heterocyclic Building Blocks' [1]. This classification reflects the utility of the 4-amino group as a solvent-exposed vector for linking to E3 ligase ligands in PROTAC design, a modality that requires a specific substitution pattern. No quantitative biological data for the compound as a standalone degrader is publicly available; however, its scaffold appears in patent examples of phenylaminopyrimidine-based kinase degrader intermediates.

PROTAC Protein Degradation Building Block

Application Scenarios for 2-Chloro-6-phenylpyrimidin-4-amine Based on Evidence of Differentiation


Synthesis of Regiospecific 2-Substituted-4-amino-6-phenylpyrimidine Kinase Inhibitors

This compound is the preferred starting material when the synthetic route requires selective displacement of the 2-chloro group while preserving the 4-amino group for later derivatization. Its regioisomeric purity ensures that the resulting library of kinase inhibitors has the correct substitution pattern for binding to the hinge region of kinases, a design principle validated in phenylaminopyrimidine patent literature .

Construction of PROTAC Linker Conjugates via the 4-Amino Handle

The 4-amino group provides a chemical handle for attaching linkers to E3 ligase ligands. The target compound's specification as a Protein Degrader Building Block indicates that it has been utilized in the synthesis of heterobifunctional degraders targeting kinases, where the 2-chloro group can be modified to optimize target binding while the amino group is derivatized for ligase recruitment .

Avoidance of Regioisomeric Cross-Contamination in Medicinal Chemistry SAR Studies

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on 4-amino-6-phenylpyrimidine scaffolds, procurement of the 2-chloro regioisomer rather than the 4-chloro regioisomer is critical. Using the incorrect regioisomer would produce analogues with the wrong attachment point to the pyrimidine core, invalidating biological assay results and wasting screening resources .

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